O,O-Diethyl dithiophosphate

Description

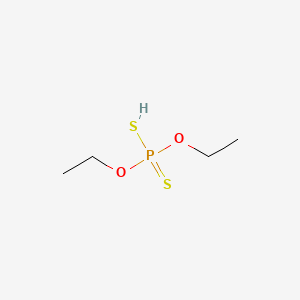

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethoxy-sulfanyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O2PS2/c1-3-5-7(8,9)6-4-2/h3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDLUHRVLVEUHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11O2PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1068-22-0 (ammonium salt), 1068-23-1 (lead salt), 3338-24-7 (hydrochloride salt), 3454-66-8 (potassium salt) | |

| Record name | O,O-Diethyl phosphorodithioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6027133 | |

| Record name | Diethyl dithiophosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear almost colorless liquid; [MSDSonline] | |

| Record name | Phosphorodithioic acid, O,O-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | O,O-Diethyl phosphorodithioate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6687 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.05 [mmHg] | |

| Record name | O,O-Diethyl phosphorodithioate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6687 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

298-06-6, 52857-42-8 | |

| Record name | O,O-Diethyl dithiophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O,O-Diethyl phosphorodithioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl phosphorodithioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052857428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl dithiophosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorodithioic acid, O,O-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl dithiophosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-diethyl hydrogen phosphorodithioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O,O-DIETHYL PHOSPHORODITHIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02C5XR639P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O,O-DIETHYL PHOSPHORODITHIOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5558 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

O,O-Diethyl Dithiophosphate: A Comprehensive Guide to Synthesis and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

O,O-Diethyl dithiophosphate ((C₂H₅O)₂PS₂H), often abbreviated as DEDTP, is a pivotal organophosphorus compound with extensive applications as a synthetic intermediate and a functional moiety in various fields, including the development of pesticides and as an industrial additive.[1][2] Its utility stems from the versatile reactivity of the dithiophosphate group, which can act as a potent nucleophile for the functionalization of diverse organic molecules.[1] This technical guide provides a comprehensive overview of the synthesis of this compound from phosphorus pentasulfide and ethanol, detailing the underlying reaction mechanism, a robust experimental protocol, and critical safety considerations. Furthermore, it establishes a self-validating framework for the definitive characterization of the synthesized compound using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as an expert resource for researchers and professionals requiring a deep, practical understanding of the chemistry and analysis of this important compound.

Synthesis of this compound

The most prevalent and industrially significant method for synthesizing this compound is the reaction of phosphorus pentasulfide (P₂S₅) with ethanol (C₂H₅OH).[3][4] This process, known as alcoholysis or phosphorosulfuration, is highly effective, often achieving yields greater than 90%.[4][5]

Principle and Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the hydroxyl group of ethanol on the electrophilic phosphorus centers of the P₂S₅ cage structure. The overall stoichiometry of the reaction is:

P₂S₅ + 4 C₂H₅OH → 2 (C₂H₅O)₂PS₂H + H₂S[3]

The reaction is typically performed at elevated temperatures to ensure a sufficient reaction rate. A key byproduct of this synthesis is hydrogen sulfide (H₂S), a toxic and flammable gas, which necessitates performing the reaction in a well-ventilated fume hood with appropriate gas scrubbing.[3][6]

The following diagram illustrates the workflow from synthesis to final characterization.

Caption: Experimental workflow for this compound.

Safety Considerations: Handling Phosphorus Pentasulfide

Phosphorus pentasulfide is a highly reactive, flammable solid that is sensitive to moisture.[7][8] It is imperative to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) and to use dry solvents and glassware to prevent its violent reaction with water, which liberates large quantities of toxic and flammable hydrogen sulfide (H₂S) and flammable gases that can spontaneously ignite.[6][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.[9]

-

Ventilation: All manipulations must be performed in a certified chemical fume hood to manage the release of H₂S and other volatile compounds.[6]

-

Fire Safety: Keep a Class D fire extinguisher (for combustible metals) or dry sand readily available. Do NOT use water or carbon dioxide extinguishers, as P₂S₅ reacts with them.[6]

-

Handling: Use non-sparking tools and ensure equipment is properly grounded to prevent ignition from static discharge.[9]

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale.

Materials and Equipment:

-

Phosphorus pentasulfide (P₂S₅)

-

Absolute ethanol (200 proof, anhydrous)

-

Toluene (anhydrous)

-

Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas outlet/scrubber (e.g., a bleach solution to neutralize H₂S)

-

Heating mantle with a temperature controller

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is thoroughly dried.

-

Reagent Charging: Under a positive pressure of inert gas, charge the three-neck flask with phosphorus pentasulfide (1 mole equivalent) and anhydrous toluene.

-

Reactant Addition: Begin stirring the suspension. Slowly add absolute ethanol (4 mole equivalents) to the flask via the dropping funnel over a period of 1-2 hours. The addition is exothermic, and the rate should be controlled to maintain a manageable reaction temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to 70-90°C and maintain this temperature with stirring for several hours (e.g., 3-4 hours) to drive the reaction to completion.[10] The progress can be monitored by the cessation of H₂S evolution.

-

Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any unreacted phosphorus pentasulfide and other solid impurities.

-

Purification: The crude this compound in the toluene filtrate can be purified. The solvent is first removed under reduced pressure. The resulting crude liquid is then purified by vacuum distillation to yield the final product as a clear, almost colorless liquid.[11][12]

Analytical Characterization

Definitive characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and spectrometric techniques provides a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this compound. Spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).

-

³¹P NMR Spectroscopy: This is a highly diagnostic technique for phosphorus-containing compounds.[13] this compound exhibits a single resonance in the ³¹P NMR spectrum. The chemical shift is significantly influenced by the presence of sulfur atoms.[14]

-

¹H NMR Spectroscopy: The proton NMR spectrum is relatively simple and confirms the presence of the ethyl groups. It shows a triplet corresponding to the methyl protons (CH₃) and a quartet corresponding to the methylene protons (CH₂), with coupling to each other. Further coupling to the phosphorus atom may be observed.

-

¹³C NMR Spectroscopy: The carbon spectrum shows two distinct signals for the ethyl groups.[15] Crucially, these signals are split into doublets due to coupling with the phosphorus atom (¹JCP and ²JCP). This C-P coupling is definitive evidence of the compound's structure.[16]

Table 1: Summary of Expected NMR Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ³¹P | ~85-95 | Singlet | - | P |

| ¹H | ~4.2 | Multiplet | ³JHH ≈ 7.1 | -OCH₂- |

| ~1.4 | Triplet | ³JHH ≈ 7.1 | -CH₃ | |

| ¹³C | ~64.4 | Doublet | ²JCP ≈ 8-10 | -OCH₂- |

| ~15.8 | Doublet | ³JCP ≈ 6-8 | -CH₃ |

(Note: Exact chemical shifts and coupling constants can vary slightly based on solvent and instrument frequency. Data sourced from[15])

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum provides characteristic absorption bands that serve as a molecular fingerprint.[17]

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2980 | C-H stretch | Alkyl (CH₃, CH₂) |

| ~2550 | S-H stretch | Thiol (weak) |

| ~1000 | P-O-C stretch | Phosphoester |

| ~650-700 | P=S stretch | Thiophosphoryl |

(Note: Data sourced from[15][18])

The presence of a P=S bond is a strong indicator of successful synthesis. The S-H stretch is often weak but provides evidence for the acidic proton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), this compound will show a molecular ion peak corresponding to its molecular weight.

-

Molecular Weight: 186.23 g/mol [15]

-

Expected Molecular Ion (M⁺): m/z = 186

-

Key Fragments: Common fragments include the loss of ethoxy groups or sulfur atoms, leading to characteristic daughter ions.[15]

The following diagram illustrates the key characterization techniques and their expected outputs.

Caption: Key analytical techniques for product validation.

Conclusion

This guide has outlined a robust and well-established methodology for the synthesis and characterization of this compound. The reaction of phosphorus pentasulfide with ethanol provides an efficient route to this valuable compound, provided that stringent safety protocols are observed. The identity and purity of the product can be unequivocally confirmed through a multi-technique analytical approach employing ³¹P, ¹H, and ¹³C NMR spectroscopy, IR spectroscopy, and mass spectrometry. By integrating detailed procedural guidance with the underlying chemical principles and expected analytical outcomes, this document serves as a comprehensive resource for scientists and researchers engaged in the synthesis and application of organophosphorus compounds.

References

- Benchchem. (n.d.). Application Notes and Protocols: this compound in the Functionalization of Organic Molecules.

- Wikipedia. (2023). Diethyl dithiophosphoric acid.

- Benchchem. (n.d.). Application Notes: The Role of this compound in Organophosphorus Pesticide Synthesis.

- PubChem. (n.d.). This compound.

- Santa Cruz Biotechnology. (n.d.). O,O'-Diethyl dithiophosphate. Material Safety Data Sheet.

- Google Patents. (n.d.). US4247490A - Process for the purification of dialkylphosphorochloridothioates.

- Chemtrade Logistics. (2019). Phosphorus Pentasulfide Safety Data Sheet.

- Google Patents. (n.d.). CN102584892A - Method for preparing O, O-diethyl chlorothiophosphate.

- SIELC Technologies. (2018). This compound.

- Sychrovský, V., et al. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. RSC Publishing.

- New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Pentasulfide.

- Google Patents. (n.d.). DK166086B - Method of preparing dithiophosphoric acid-0,0 diester.

- Bahshiyeva, V. I., et al. (2020). Synthesis and Properties of O,O-Dialkyl and O,O-Diaryl-Dithiophosphates of Metals. ResearchGate.

- University of Sheffield. (n.d.). 31 Phosphorus NMR.

- SpectraBase. (n.d.). O,O'-DIETHYLDITHIOPHOSPHONIC_ACID - Optional[ATR-IR] - Spectrum.

- JEOL. (n.d.). NM230005E.

- NIST. (n.d.). Phosphorodithioic acid, O,O-diethyl ester. NIST WebBook.

- Maciag, A. E., et al. (2021). Synthesis, Stability, and Kinetics of Hydrogen Sulfide Release of Dithiophosphates. National Institutes of Health.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Diethyl dithiophosphoric acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. DK166086B - METHOD OF PREPARING DITHIOPHOSPHORIC ACID-0,0 DIESTER - Google Patents [patents.google.com]

- 6. chemtradelogistics.com [chemtradelogistics.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. nj.gov [nj.gov]

- 10. Synthesis, Stability, and Kinetics of Hydrogen Sulfide Release of Dithiophosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US4247490A - Process for the purification of dialkylphosphorochloridothioates - Google Patents [patents.google.com]

- 12. CN102584892A - Method for preparing O, O-diethyl chlorothiophosphate - Google Patents [patents.google.com]

- 13. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 14. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. This compound | C4H11O2PS2 | CID 9274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. jeol.com [jeol.com]

- 17. Phosphorodithioic acid, O,O-diethyl ester [webbook.nist.gov]

- 18. dev.spectrabase.com [dev.spectrabase.com]

A Guide to the Spectral Analysis of O,O-Diethyl Dithiophosphate for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the infrared (IR) and mass spectrometry (MS) spectral data of O,O-Diethyl dithiophosphate. Designed for researchers, scientists, and professionals in drug development, this document offers not just data, but a foundational understanding of the principles behind the spectral features, ensuring a robust application of this knowledge in a laboratory setting.

Introduction: The Significance of this compound

This compound [(C₂H₅O)₂P(S)SH] is an organophosphorus compound of significant interest in various chemical and pharmaceutical contexts. Its structure, featuring a dithiophosphoric acid moiety, makes it a key intermediate in the synthesis of various insecticides and pharmaceuticals. Furthermore, its metal-chelating properties are utilized in lubricant additives. Accurate and unambiguous identification of this compound is paramount for quality control, metabolic studies, and formulation development. Vibrational and mass spectrometric techniques are indispensable tools for this purpose. This guide will elucidate the characteristic spectral fingerprints of this compound, providing the necessary framework for its confident identification.

I. Infrared (IR) Spectroscopy Analysis: Unveiling the Vibrational Fingerprint

Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups. The IR spectrum of this compound is characterized by several key absorption bands that correspond to the stretching and bending vibrations of its constituent bonds.

Experimental Protocol: Acquiring the IR Spectrum

A high-quality IR spectrum of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

Methodology:

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Background Collection: A background spectrum of the empty sample compartment is recorded to account for atmospheric water and carbon dioxide.

-

Sample Analysis: The prepared sample is placed in the spectrometer's sample holder, and the spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Interpretation of the IR Spectrum

The interpretation of the IR spectrum of this compound relies on identifying the characteristic absorption bands for its functional groups. The NIST Chemistry WebBook provides a reference spectrum for this compound.[1][2][3] General knowledge of the infrared spectra of organophosphorus compounds is also crucial for accurate interpretation.[4][5][6][7][8]

Key Vibrational Modes and Their Assignments:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2980-2850 | Strong | C-H stretch (alkane) | Corresponds to the symmetric and asymmetric stretching of the C-H bonds in the ethyl groups. |

| ~2550 | Medium, Broad | S-H stretch | This is a characteristic, though sometimes weak and broad, absorption for the thiol group. |

| ~1470, ~1390 | Medium | C-H bend (alkane) | Bending vibrations of the CH₂ and CH₃ groups. |

| ~1020-950 | Strong | P-O-C stretch | The asymmetric and symmetric stretching vibrations of the P-O-C linkage are prominent in this region. |

| ~800-700 | Medium | P-O-C stretch | Additional P-O-C stretching vibrations can appear in this region. |

| ~690-640 | Strong | P=S stretch | The thiophosphoryl (P=S) double bond stretch is a key diagnostic peak for this class of compounds. |

Data sourced and interpreted from the NIST Chemistry WebBook IR Spectrum of this compound.[1][2][3]

The presence of a strong P=S stretching vibration and the characteristic P-O-C stretching bands, in conjunction with the alkane C-H and the S-H stretches, provides a definitive identification of this compound.

II. Mass Spectrometry (MS) Analysis: Deciphering the Molecular Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, electron ionization (EI) is a common method that provides both the molecular ion peak and a rich fragmentation pattern, which is invaluable for structural elucidation.

Experimental Protocol: Acquiring the Mass Spectrum

An electron ionization mass spectrum can be acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) or by direct infusion into a mass spectrometer.

Methodology:

-

Sample Introduction: The sample is introduced into the ion source of the mass spectrometer. In GC-MS, the sample is first vaporized and separated on a chromatographic column.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce smaller, charged fragments.[9]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio in a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Interpretation of the Mass Spectrum

The mass spectrum of this compound (Molecular Weight: 186.23 g/mol ) will show a molecular ion peak and several characteristic fragment ions.[1][10][11] The fragmentation pattern is predictable and provides a logical pathway for confirming the molecule's structure.[12]

Molecular Structure and Key Bonds:

Caption: Simplified MS fragmentation pathway of this compound.

The presence of the molecular ion at m/z 186, along with the characteristic high-intensity fragments at m/z 121 and 93, provides strong evidence for the identity of this compound.

III. Conclusion: A Synergistic Approach to Structural Confirmation

The combination of Infrared Spectroscopy and Mass Spectrometry provides a robust and reliable methodology for the identification and structural confirmation of this compound. IR spectroscopy confirms the presence of key functional groups, while mass spectrometry provides the molecular weight and a detailed fragmentation pattern that acts as a structural blueprint. For researchers and drug development professionals, a thorough understanding of these spectral data and their interpretation is not merely procedural but a cornerstone of scientific integrity and analytical confidence. By leveraging the principles and data outlined in this guide, scientists can ensure the accurate identification of this important compound in their research and development endeavors.

References

- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link] [13]3. PubChem Compound Summary for CID 9274, this compound. National Center for Biotechnology Information. [Link] [14]4. Colton, R., Lambropoulos, N., & Markham, J. L. (1993). Electrospray mass spectrometry of zinc dithiophosphate derivatives and its application to the analysis of engine oil antiwear additives. Inorganica Chimica Acta, 210(2), 193-197. [Link]

- Becchi, M., & Fraisse, D. (2001). Structural determination of zinc dithiophosphates in lubricating oils by gas chromatography–mass spectrometry with electron impact and electron-capture negative ion chemical ionization.

- Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.

- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Thomas, L. C. (1974). Interpretation of the Infrared Spectra of Organophosphorus Compounds. Heyden.

Sources

- 1. Phosphorodithioic acid, O,O-diethyl ester [webbook.nist.gov]

- 2. Phosphorodithioic acid, O,O-diethyl ester [webbook.nist.gov]

- 3. Phosphorodithioic acid, O,O-diethyl ester [webbook.nist.gov]

- 4. INFRARED SPECTRA OF SOME ORGANOPHOSPHORUS EXTRACTANTS (Journal Article) | OSTI.GOV [osti.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Calculation of the infrared spectra of organophosphorus compounds and prediction of new types of nerve agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Phosphorodithioic acid, O,O-diethyl ester [webbook.nist.gov]

- 11. chemeo.com [chemeo.com]

- 12. researchgate.net [researchgate.net]

The Unraveling of a Molecule: A Technical Guide to the Thermal Degradation Pathway of O,O-Diethyl dithiophosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

O,O-Diethyl dithiophosphate ((C₂H₅O)₂PS₂H), a cornerstone intermediate in the synthesis of numerous organophosphorus compounds, including pesticides and lubricant additives, possesses a thermal stability profile that is critical to its handling, storage, and application.[1][2] An understanding of its thermal degradation is paramount for ensuring safety, predicting shelf-life, and controlling reaction byproducts. This in-depth technical guide provides a comprehensive exploration of the thermal degradation pathway of this compound, synthesizing data from academic literature and providing field-proven insights into the analytical methodologies used to elucidate its decomposition. While much of the existing research focuses on its metal salts, namely zinc dialkyldithiophosphates (ZDDPs), this guide extrapolates from that knowledge to present a cohesive narrative of the thermal fate of the parent acid.

Introduction: The Significance of this compound's Thermal Profile

This compound, also known as diethyl dithiophosphoric acid, is a colorless to light brown liquid with a characteristically pungent odor.[1] Its utility as a precursor in diverse chemical syntheses underscores the necessity of a thorough understanding of its behavior at elevated temperatures. Thermal decomposition can yield a complex mixture of volatile and non-volatile byproducts, some of which may be hazardous or reactive.[3] This guide will dissect the primary degradation pathways, the key intermediates, and the final decomposition products, providing a foundational understanding for professionals working with this versatile molecule.

The Core of Instability: Unveiling the Thermal Degradation Pathways

The thermal decomposition of this compound is not a singular event but rather a cascade of competing and sequential reactions. The specific pathway is influenced by factors such as temperature, the rate of heating, and the presence of atmospheric oxygen.[4] The primary proposed degradation mechanisms are detailed below.

The Thiono-Thiolo Rearrangement: An Intramolecular Shift

A fundamental reaction in the thermal degradation of many organophosphorus compounds containing a P=S (thiono) group is the thiono-thiolo rearrangement.[4] This intramolecular isomerization involves the migration of an ethyl group from an oxygen atom to a sulfur atom, converting the thiono moiety into a P-S (thiolo) linkage.

Proposed Mechanism:

The lone pair of electrons on the thiono sulfur attacks one of the ethyl groups, leading to the formation of a more thermodynamically stable P=O (phosphoryl) group and a P-S-C (thiolo) linkage.

Caption: Proposed Thiono-Thiolo Rearrangement of this compound.

Elimination Reactions: The Genesis of Volatile Byproducts

At elevated temperatures, this compound can undergo elimination reactions, leading to the formation of volatile and potentially hazardous byproducts such as hydrogen sulfide (H₂S) and ethylene.

Proposed Mechanism:

This pathway is thought to proceed via a concerted mechanism where the acidic proton on the thiol group is transferred to one of the ethoxy groups, leading to the elimination of ethanol and the formation of a transient intermediate. This intermediate can then further decompose to yield a variety of products. A more direct decomposition can also lead to the formation of ethylene and a dithiophosphoric acid derivative.

Caption: Proposed Elimination Pathway of this compound.

Intermolecular Condensation and Further Decomposition

With continued heating, the initial degradation products can undergo further reactions, including intermolecular condensation, to form more complex organophosphorus compounds. These reactions can lead to the formation of pyrophosphate-like structures and the release of additional volatile molecules. The ultimate decomposition products upon significant heating in the presence of oxygen include oxides of phosphorus (POx) and sulfur (SOx), alongside carbon dioxide and water.[3]

Analytical Workflow for Elucidating Thermal Degradation

A multi-faceted analytical approach is essential to fully characterize the thermal degradation of this compound. This typically involves a combination of thermal analysis techniques to determine the temperature ranges of decomposition and spectroscopic and chromatographic methods to identify the degradation products.

Caption: A typical analytical workflow for studying thermal degradation.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Expertise & Experience: TGA and DSC are the workhorses of thermal analysis, providing critical information on the onset of decomposition and the associated energetic changes. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.

Experimental Protocol: TGA

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Instrument Setup:

-

Purge Gas: Nitrogen or air at a flow rate of 20-50 mL/min. An inert atmosphere (nitrogen) is crucial for studying the intrinsic thermal degradation without oxidation.

-

Heating Rate: A typical heating rate is 10 °C/min. Varying the heating rate can provide insights into the kinetics of decomposition.

-

Temperature Range: Scan from ambient temperature to a temperature at which the sample has completely decomposed (e.g., 600 °C).

-

-

Data Analysis: The resulting TGA curve will show one or more mass loss steps, indicating the temperatures at which degradation occurs. The derivative of the TGA curve (DTG) highlights the temperatures of maximum decomposition rates.

Experimental Protocol: DSC

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Sealing the pan is important to contain volatile products and prevent evaporation before decomposition.

-

Instrument Setup:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: Correlate with the TGA results, bracketing the observed decomposition events.

-

-

Data Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to phase transitions and decomposition events. The area under a peak is proportional to the enthalpy change of the process.

| Parameter | Thermogravimetric Analysis (TGA) | Differential Scanning Calorimetry (DSC) |

| Principle | Measures mass change vs. temperature | Measures heat flow vs. temperature |

| Typical Sample Size | 5-10 mg | 2-5 mg |

| Information Gained | Onset of decomposition, temperature of maximum decomposition rate, residual mass | Enthalpy of decomposition (endothermic/exothermic), melting point |

| Key Insight | Quantifies the amount of volatile products released at different temperatures | Characterizes the energetic nature of the decomposition process |

Identification of Degradation Products: Gas Chromatography-Mass Spectrometry (GC-MS)

Trustworthiness: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile degradation products. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a unique mass spectrum for each component, allowing for its identification.

Experimental Protocol: Headspace or Pyrolysis GC-MS

-

Sample Preparation:

-

Headspace Analysis: Place a small amount of this compound in a sealed vial and heat it to a temperature below the major decomposition onset (determined by TGA) for a set period. The vapor phase (headspace) is then injected into the GC-MS.

-

Pyrolysis GC-MS: A specialized pyrolyzer is used to rapidly heat the sample to a specific decomposition temperature directly in the GC inlet.

-

-

GC-MS Parameters:

-

Column: A non-polar or mid-polar capillary column is typically used for the separation of organophosphorus compounds.

-

Oven Program: A temperature gradient is programmed to ensure the separation of compounds with a wide range of boiling points.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The resulting mass spectra are compared to spectral libraries (e.g., NIST) for compound identification.

-

-

Data Analysis: The chromatogram will show peaks corresponding to different degradation products. The mass spectrum of each peak is analyzed to identify the compound.

Characterization of Phosphorus-Containing Species: ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

Authoritative Grounding: ³¹P NMR is an indispensable tool for characterizing the phosphorus-containing species in the degradation mixture.[1] The chemical shift of the phosphorus nucleus is highly sensitive to its local chemical environment, providing a fingerprint for different phosphorus-containing functional groups.

Experimental Protocol: In-situ or Ex-situ ³¹P NMR

-

Sample Preparation:

-

Ex-situ: Heat the this compound sample to a specific temperature for a defined time in a sealed container. Cool the sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃).

-

In-situ: Use a high-temperature NMR probe to monitor the degradation process in real-time.

-

-

NMR Parameters:

-

Spectrometer: A high-field NMR spectrometer is preferred for better resolution.

-

Acquisition: A standard one-pulse ³¹P experiment with proton decoupling is typically sufficient.

-

-

Data Analysis: The ³¹P NMR spectrum will show distinct signals for the starting material and various phosphorus-containing degradation products. The chemical shifts can be compared to known values for organophosphorus compounds to aid in identification.[5][6]

Summary of Expected Degradation Products

Based on the proposed pathways and analytical evidence from related compounds, the thermal degradation of this compound is expected to produce a complex mixture of compounds.

| Class of Compound | Specific Examples |

| Isomerization Products | O,S-Diethyl dithiophosphate |

| Volatile Organics | Ethylene, Ethanol |

| Inorganic Gases | Hydrogen Sulfide (H₂S) |

| Organophosphorus Byproducts | Triethyl thiophosphate, Diethyl phosphate, Pyrophosphate derivatives |

| Final Combustion Products | Oxides of Phosphorus (POx), Oxides of Sulfur (SOx), Carbon Dioxide (CO₂), Water (H₂O) |

Conclusion and Future Outlook

The thermal degradation of this compound is a multifaceted process involving isomerization, elimination, and condensation reactions. A comprehensive understanding of these pathways is crucial for the safe and effective use of this important chemical intermediate. The application of a suite of analytical techniques, including thermal analysis, chromatography, and spectroscopy, is essential for a complete characterization of the degradation process. Future research should focus on detailed kinetic studies to quantify the rates of the different degradation pathways and the influence of catalysts and inhibitors on the thermal stability of this compound. Such knowledge will enable better control over its applications and the development of more stable formulations.

References

- An In-depth Technical Guide to the Thermal Degradation of O,O-Diethyl dithiophosph

- O,O-Diethyl dithiophosph

- This compound | 298-06-6 - Tokyo Chemical Industry Co., Ltd.(JP). URL

- This compound technical grade, 90 298-06-6 - Sigma-Aldrich. URL

- O,O'-Diethyl dithiophosph

- Diethyl dithiophosphoric acid - Wikipedia. URL

- Phosphorodithioic acid, O,O-diethyl ester - the NIST WebBook. URL

- 31P NMR ANALYSIS OF THERMAL DECOMPOSITION OF TRIBUTYLMETHYL- PHOSPHONIUM DIMETHYLPHOSPH

- Study of decomposition products by gas chromatography-mass spectrometry and ion chromatography-electrospray ionization-mass spectrometry in thermally decomposed lithium hexafluorophosphate-based lithium ion battery electrolytes - RSC Advances (RSC Publishing). URL

- Thermogravimetry Analysis (TGA) – Online Training Course - YouTube. URL

- 31 Phosphorus NMR. URL

- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - NIH. URL

- O,O-Diethyl Dithiophosph

- This compound | C4H11O2PS2 | CID 9274 - PubChem. URL

- Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosph

- Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin-orbit and explicit solvent - PubMed. URL

- Thermal desorption-gas chromatography-mass spectrometry method to determine phthalate and organophosphate esters

- Derivatization of organophosphorus nerve agent degradation products for gas chromatography with ICPMS and TOF-MS detection - PubMed. URL

- Sensing and Degradation of Organophosphorus Compounds by Exploitation of He

- Diethyl dithiophosphoric acid - Wikipedia. URL

Sources

- 1. westmont.edu [westmont.edu]

- 2. benchchem.com [benchchem.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin-orbit and explicit solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]

Hydrolysis kinetics of O,O-Diethyl dithiophosphate in aqueous solution

An In-depth Technical Guide to the Hydrolysis Kinetics of O,O-Diethyl dithiophosphate in Aqueous Solution

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the hydrolysis kinetics of this compound (DEDTP) in aqueous environments. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental mechanisms, influential factors, and advanced analytical methodologies pertinent to the study of DEDTP degradation. Our focus is on synthesizing theoretical knowledge with practical, field-proven insights to empower your research and development endeavors.

Introduction to this compound (DEDTP) and Its Significance

This compound (DEDTP) is an organophosphorus compound characterized by a central phosphorus atom bonded to two ethoxy groups and two sulfur atoms.[1][2][3] This structure makes it a versatile intermediate in the synthesis of various organophosphorus pesticides, including potent insecticides and acaricides like ethion and terbufos.[4] The biological activity of these pesticides often relies on the diethoxyphosphorothioylthio moiety provided by DEDTP, which acts as an inhibitor of the acetylcholinesterase (AChE) enzyme in pests.[4] Beyond its role in agrochemicals, DEDTP is also utilized as a complexing agent in the extraction and preconcentration of metals for analytical determination, owing to its high stability in acidic media and efficiency in forming complexes with metals.[5][6]

The study of DEDTP's hydrolysis kinetics is paramount for several reasons. From an environmental perspective, understanding its degradation rate and pathways in water is crucial for assessing its environmental fate and potential impact on aquatic ecosystems. For toxicological and drug development applications, the stability of DEDTP and its derivatives in aqueous physiological environments dictates their bioavailability and mechanism of action. This guide will provide the foundational knowledge and practical methodologies to investigate these critical aspects.

The Mechanistic Landscape of DEDTP Hydrolysis

The hydrolysis of DEDTP in an aqueous solution is a complex process that involves the nucleophilic attack of water on the phosphorus center, leading to the cleavage of the P-S or P-O bonds. The reaction generally proceeds through a series of steps, ultimately yielding more stable, water-soluble products.

General Reaction Scheme and Products

The overall hydrolysis reaction can be summarized as the progressive breakdown of the DEDTP molecule. A key initial step in the hydrolysis of some dithiophosphates is the release of hydrogen sulfide (H₂S), forming an oxo-intermediate.[7] Subsequent hydrolysis steps lead to the formation of O,O-diethyl thiophosphate, and ultimately, phosphoric acid.[7][8][9] The nature of the hydrolysis products can be influenced by factors such as pH and temperature.

A proposed pathway for the hydrolysis of DEDTP is illustrated below. This process involves a nucleophilic attack by a water molecule on the phosphorus atom, which is a common mechanism for the hydrolysis of phosphate esters.[8]

Caption: Proposed Hydrolysis Pathway of DEDTP.

Kinetic Profile of DEDTP Hydrolysis

The hydrolysis of DEDTP is typically observed to follow pseudo-first-order kinetics when the concentration of water remains constant, which is the case in aqueous solutions.[7][10] The rate of this reaction is significantly influenced by several environmental factors.

Influential Factors on Hydrolysis Rate

-

pH: The pH of the aqueous solution is a critical determinant of the hydrolysis rate.[11] The reaction can be subject to both acid and base catalysis.[7] Generally, the hydrolysis rate increases with increasing pH in the alkaline range.[12][13]

-

Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of DEDTP hydrolysis.[10][14] The relationship between the rate constant and temperature can be described by the Arrhenius equation. To achieve measurable degradation within a practical timeframe for experimental studies, temperatures are often elevated, for instance, to 85 °C.[7][10]

-

Structural Dependencies: The structure of the dithiophosphate molecule itself has a profound impact on its hydrolysis rate. For instance, dithiophosphates synthesized from tertiary alcohols hydrolyze significantly faster than those from primary or secondary alcohols.[7][10]

Quantitative Kinetic Data

The following table summarizes representative hydrolysis rate constants for different dithiophosphates under specified conditions, illustrating the impact of molecular structure.

| Dithiophosphate Derivative (from) | Temperature (°C) | Rate Constant (h⁻¹) | Relative Rate | Reference |

| n-Butanol | 85 | 6.9 x 10⁻⁴ | 1.00 | [10] |

| sec-Butanol | 85 | 1.23 x 10⁻³ | 1.78 | [10] |

| tert-Butanol | 85 | 9.5 | 13,800 | [10] |

| Thiophenol | 85 | 4.7 x 10⁻² | 68.1 | [10] |

Experimental Design for Kinetic Studies

A robust experimental design is crucial for obtaining reliable kinetic data. The following outlines a validated protocol for investigating the hydrolysis kinetics of DEDTP.

Step-by-Step Experimental Protocol

-

Solution Preparation: Prepare a stock solution of DEDTP of known concentration in a suitable solvent. Aqueous buffer solutions of the desired pH should also be prepared.

-

Initiation of Hydrolysis: Add a known volume of the DEDTP stock solution to a temperature-controlled reaction vessel containing the aqueous buffer. The final concentration of DEDTP should be appropriate for the chosen analytical technique.

-

Sample Collection: At predetermined time intervals, withdraw aliquots of the reaction mixture.

-

Reaction Quenching (if necessary): Depending on the rate of hydrolysis and the analytical method, it may be necessary to quench the reaction in the collected samples, for example, by rapid cooling or pH adjustment.

-

Analysis: Analyze the samples using a suitable analytical technique to determine the concentration of remaining DEDTP and/or the formation of hydrolysis products.

-

Data Analysis: Plot the natural logarithm of the DEDTP concentration versus time. For a pseudo-first-order reaction, this will yield a straight line with a slope equal to the negative of the rate constant (-k).

Analytical Methodologies

The choice of analytical technique is critical for accurately monitoring the progress of the hydrolysis reaction.

-

³¹P NMR Spectroscopy: This is a powerful and non-invasive technique for studying the hydrolysis of phosphorus-containing compounds.[10] It allows for the direct observation and quantification of the parent DEDTP and its various phosphorus-containing hydrolysis products over time.[7]

-

Gas Chromatography (GC): GC, often coupled with a flame photometric detector (FPD) or mass spectrometry (MS), is a highly sensitive method for the determination of DEDTP and its metabolites.[15][16] Derivatization is often required to improve the volatility and chromatographic behavior of these polar compounds.[15][17]

-

Hydrogen Sulfide-Sensitive Electrodes: Since H₂S is a primary product of DEDTP hydrolysis, its release can be monitored in real-time using an H₂S-sensitive electrode, providing a direct measure of the reaction progress.[7][10]

-

UV-Vis Spectrophotometry: This technique can be employed for the quantification of DEDTP, typically after solvent extraction to separate it from interfering species in the reaction matrix.[6]

The following diagram illustrates a typical experimental workflow for studying DEDTP hydrolysis kinetics.

Caption: Experimental Workflow for DEDTP Hydrolysis Kinetics.

Concluding Remarks and Future Outlook

This guide has provided a detailed overview of the hydrolysis kinetics of this compound, encompassing its mechanistic underpinnings, the factors that govern its degradation rate, and the experimental methodologies for its investigation. A thorough understanding of these principles is essential for professionals in fields ranging from environmental science to pharmacology.

Future research in this area could focus on the catalytic effects of various metal ions and enzymatic systems on DEDTP hydrolysis, which would be particularly relevant for understanding its behavior in biological and environmental systems. Furthermore, the development of more sophisticated analytical techniques for the real-time, in-situ monitoring of the hydrolysis process would provide deeper insights into the transient intermediates and complex reaction pathways involved.

References

- Synthesis, Stability, and Kinetics of Hydrogen Sulfide Release of Dithiophosphates. (n.d.). National Institutes of Health.

- O,O'-Diethyl dithiophosphate. (n.d.). Santa Cruz Biotechnology.

- Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. (2000). PubMed.

- Thermal Degradation of Zinc-O, O-Diethyl Dithiophosphate. (n.d.). Material Science Research India.

- Synthesis, Stability, and Kinetics of Hydrogen Sulfide Release of Dithiophosphates. (2021). ACS Publications.

- Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. (2000). ResearchGate.

- Diethyldithiophosphate (DDTP): A Review on Properties, General Applications, and Use in Analytical Spectrometry. (2012). Taylor & Francis Online.

- Determination of diethyl dithiophosphate in flotation liquors by solvent extraction and ultraviolet spectrometry. (n.d.). ACS Publications.

- Effect of pH on hydrolysis and condensation speed. (n.d.). ResearchGate.

- Hydrolysis Rates for Various pH Levels. (n.d.). ResearchGate.

- Thermal degradation behavior of zinc dialkyldithiophosphate in presence of catalyst and detergents in neutral oil. (n.d.). ResearchGate.

- Dimethyl and diethyl phosphate metabolites of OP pesticides and the... (n.d.). ResearchGate.

- Application Notes: The Role of this compound in Organophosphorus Pesticide Synthesis. (n.d.). Benchchem.

- Dithiophosphate-Induced Redox Conversions of Reduced and Oxidized Glutathione. (2021). MDPI.

- Effects of Temperature and Pressure on ZDDP. (2007). Western University.

- Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. (2024). National Institutes of Health.

- Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. (n.d.). PubMed.

- Thermal Degradation of Organophosphorus Flame Retardants. (2022). MDPI.

- This compound. (n.d.). PubChem.

- A Comprehensive Theoretical Model for the Hydrolysis Reactions of Phosphate Containing Compounds. (n.d.). Longdom Publishing.

- Diethyl dithiophosphoric acid. (n.d.). Wikipedia.

- Phosphorodithioic acid, O,O-diethyl ester. (n.d.). Cheméo.

- Kinetics for the hydrolysis of Ti(OC3H7)4: A molecular dynamics simulation study. (2020). Stanford University.

- sodium this compound. (2024). ChemicalBook.

Sources

- 1. This compound | C4H11O2PS2 | CID 9274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl dithiophosphoric acid - Wikipedia [en.wikipedia.org]

- 3. chemeo.com [chemeo.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Stability, and Kinetics of Hydrogen Sulfide Release of Dithiophosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. publish.uwo.ca [publish.uwo.ca]

- 15. Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

O,O-Diethyl dithiophosphate CAS number 298-06-6 properties

An In-depth Technical Guide to O,O-Diethyl dithiophosphate (CAS 298-06-6): Properties, Synthesis, Applications, and Safety

Introduction

This compound (DEDTP), registered under CAS number 298-06-6, is a pivotal organophosphorus compound with significant industrial and research applications. Structurally, it is an ester of dithiophosphoric acid, characterized by a central phosphorus atom bonded to two ethoxy groups and two sulfur atoms.[1] While it can appear as a colorless to pale yellow liquid with a distinct garlic-like odor, its true value lies in its versatile reactivity.[2] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, delving into the core properties, synthesis methodologies, diverse applications, and critical safety protocols associated with DEDTP. It is designed to provide not just data, but also the scientific rationale behind its use and handling, ensuring both innovation and safety in the laboratory.

Section 1: Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the cornerstone of its effective and safe application in research and development. DEDTP is a liquid at ambient temperature that is insoluble in water but soluble in many organic solvents.[2]

Chemical Structure

The structure of this compound features a tetrahedral phosphorus(V) center.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 298-06-6 | [3] |

| Molecular Formula | C₄H₁₁O₂PS₂ | [3] |

| Molecular Weight | 186.23 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Odor | Garlic-like, characteristic | [2] |

| Density | 1.11 g/mL at 25 °C | |

| Boiling Point | 60 °C at 1 mmHg | |

| Refractive Index | n20/D 1.512 | |

| Solubility | Insoluble in water; soluble in organic solvents | [2] |

| Storage Temperature | 2-8°C | [4] |

Section 2: Synthesis and Manufacturing

The industrial and laboratory-scale synthesis of DEDTP is most commonly achieved through the reaction of phosphorus pentasulfide (P₄S₁₀) with absolute ethanol.[1][5] This phosphorosulfuration reaction is robust but requires careful control of conditions to ensure high yield and purity, primarily due to the exothermic nature of the reaction and the evolution of toxic hydrogen sulfide (H₂S) gas.[2][6]

Synthesis Workflow

Caption: General workflow for the synthesis of DEDTP.

Detailed Experimental Protocol: Laboratory Synthesis

This protocol is a representative example for laboratory synthesis. The causality behind specific steps, such as temperature control, is critical: maintaining the 50-65°C range is a balance between achieving a sufficient reaction rate and preventing unwanted side reactions or a runaway thermal event.[7]

-

Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, a thermometer, and a gas outlet connected to a scrubber containing a sodium hydroxide (lye) solution to neutralize the hydrogen sulfide byproduct.[6]

-

Reactant Charging: In a well-ventilated fume hood, charge the flask with phosphorus pentasulfide (P₄S₁₀).[6]

-

Ethanol Addition: Add absolute ethanol to the dropping funnel. Begin stirring the P₄S₁₀ and slowly add the ethanol dropwise. The addition rate must be controlled to maintain the reaction temperature between 50-65°C.[2][7] This control is essential as the reaction is exothermic.

-

Reaction Maintenance: After the ethanol addition is complete (typically 30-45 minutes), continue stirring the mixture at 50-65°C for an additional 30 minutes to ensure the reaction proceeds to completion.[2][7]

-

Work-up: Cool the reaction mixture to below 45°C. Transfer the mixture to a separatory funnel.[7]

-

Isolation: Allow the mixture to stand, which will result in the separation of two phases. The desired this compound is the upper phase and can be collected.[6][8] The yield is typically high, often exceeding 90%.[2][7]

Section 3: Key Applications and Chemical Reactivity

DEDTP's utility stems from its role as a versatile intermediate and ligand. The dithiophosphate moiety can be readily introduced into other molecules, imparting specific biological or material properties.[9]

Intermediate for Organophosphorus Pesticides

A primary industrial application of DEDTP is as a precursor in the synthesis of potent organophosphorus insecticides and acaricides, such as Terbufos.[6][10][11]

-

Mechanism of Action: The resulting pesticides function by inhibiting the acetylcholinesterase (AChE) enzyme.[10][12] AChE is critical for terminating nerve signals by hydrolyzing the neurotransmitter acetylcholine. Phosphorylation of a serine residue in the AChE active site by the organophosphate leads to irreversible inactivation of the enzyme.[10] This causes an accumulation of acetylcholine in the synapse, leading to continuous nerve stimulation, paralysis, and ultimately the death of the pest.[10]

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.

Precursor to Lubricant Additives

DEDTP is a key building block for synthesizing zinc dithiophosphates (ZDDPs).[6] ZDDPs are widely used as anti-wear and antioxidant additives in engine oils and other lubricants. They form a protective tribofilm on metal surfaces under heat and pressure, preventing direct metal-to-metal contact and reducing wear.

Reagent in Organic and Analytical Chemistry

The dithiophosphate anion is a soft nucleophile, making DEDTP a valuable reagent for functionalizing organic molecules.[9] It is also a highly effective bidentate chelating agent for various metals, a property exploited in analytical chemistry.[13]

-

Organic Synthesis: It can participate in nucleophilic substitution with alkyl halides, ring-opening of epoxides, and Michael additions to α,β-unsaturated systems.[9]

-

Analytical Chemistry: DEDTP is used as a complexing agent for the pre-concentration and separation of metal ions prior to determination by techniques like Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Flame Atomic Absorption Spectrometry (FAAS).[13] Its high stability in acidic media and selectivity make it particularly useful.[13]

Section 4: Toxicology and Safe Handling

DEDTP is a hazardous substance that is toxic and corrosive, requiring stringent safety protocols in a laboratory setting.[3][14][15]

Toxicological Profile

Exposure can cause severe health effects. It is toxic by inhalation, skin contact, and ingestion.[14] It is classified as causing severe skin burns and serious eye damage.[3][14] Furthermore, the compound is very toxic to aquatic life.[14]

Table of Acute Toxicity Data

| Test Type | Species | Route | Dose/Concentration | Reference(s) |

| LD₅₀ | Rat | Oral | 4510 mg/kg | [3] |

| LC₅₀ | Rat | Inhalation | 1640 mg/m³ (4-hour exposure) | [3] |

Chronic exposure to organophosphates, even at low levels, may pose risks to the nervous system.[12] Repeated exposure can lead to symptoms like impaired memory, headache, and irritability.[12]

Laboratory Safety and Handling Protocol

A self-validating system of safety requires not just following rules, but understanding their purpose. For DEDTP, the dual hazards of corrosivity and systemic toxicity dictate a multi-layered approach.

-

Engineering Controls: All handling of DEDTP must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[6]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended for extended operations.

-

Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a full face shield should be worn over the goggles.[14]

-

Body Protection: A lab coat must be worn and kept buttoned. For larger quantities, a chemical-resistant apron is advisable.

-

-

Handling Procedures:

-

Avoid all personal contact, including inhalation.[14]

-

Use spark-proof tools and ground equipment to prevent static discharge.[6]

-

Keep containers securely sealed when not in use and store away from heat, open flames, and oxidizing agents.[6]

-

Always add the material to water, never the other way around, to avoid violent reactions.[14]

-

-

Spill Response:

First Aid Measures

Immediate action is critical in the event of exposure.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[15]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with copious amounts of water for at least 15-20 minutes.[15] Seek immediate medical attention as the material can cause chemical burns and may be absorbed through the skin.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[15]

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[15] Seek urgent hospital treatment.[14]

Section 5: Analytical Methodologies

The determination of DEDTP and its metabolites is crucial for environmental monitoring and toxicological studies. Due to their polarity, these compounds often require derivatization before analysis by gas chromatography (GC).

Analytical Workflow: Metabolite Analysis in Biological Samples

Caption: Workflow for analyzing DEDTP metabolites.

Protocol: GC-FPD Determination of DEDTP Metabolites

This protocol is based on methodologies for analyzing dialkylphosphate metabolites in biological matrices.[17][18] The choice of pentafluorobenzyl bromide (PFBBr) as a derivatizing agent is strategic; it creates an ester that is less polar and more volatile, making it suitable for GC analysis, while the fluorine atoms enhance detector sensitivity.[7][18]

-

Sample Preparation: Homogenize the biological sample (e.g., feces) in water.[17] Centrifuge to separate solids.

-

Derivatization: Transfer the aqueous supernatant to a reaction vial. Add a phase-transfer catalyst and the derivatizing agent, pentafluorobenzyl bromide (PFBBr), in an organic solvent.[17][18] The reaction converts the polar DEDTP into its pentafluorobenzyl ester.

-

Extraction: After the reaction is complete, extract the derivatized analyte into an organic solvent (e.g., hexane or ethyl acetate).

-

Analysis: Inject an aliquot of the organic phase into a gas chromatograph equipped with a flame photometric detector (GC-FPD). The FPD is specifically sensitive to phosphorus and sulfur, making it ideal for detecting DEDTP and its derivatives with high selectivity.[18]

-

Quantification: Quantify the analyte by comparing the peak area to a calibration curve prepared from authentic reference standards that have undergone the same sample preparation and derivatization process.[17]

Conclusion

This compound is a compound of significant chemical versatility, serving as an indispensable intermediate in the agricultural and lubricant industries and as a valuable tool in synthetic and analytical chemistry. Its utility, however, is matched by its hazardous nature. A thorough understanding of its properties, reactivity, and toxicology, as detailed in this guide, is essential for any professional working with this chemical. By integrating principles of scientific integrity and rigorous safety, researchers can harness the potential of DEDTP while ensuring the protection of themselves, their colleagues, and the environment.

References

- da Silva, J. B. B., et al. (2010). Diethyldithiophosphate (DDTP): A Review on Properties, General Applications, and Use in Analytical Spectrometry. ResearchGate.

- Hardt, M., & Angerer, J. (2000). Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. Chemosphere, 41(9), 1313-1320.

- PrepChem.com. (n.d.). Synthesis of dithiophosphoric acid-O,O-diethylester.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9274, this compound.

- Lab Results explained. (n.d.). Diethyldithiophosphate (DEDTP) - Total Tox-Burden.

- Wikipedia. (n.d.). Diethyl dithiophosphoric acid.

- ResearchGate. (n.d.). Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples | Request PDF.

- abcr GmbH. (n.d.). AB142899 | CAS 298-06-6.

- ResearchGate. (2020). (PDF) SYNTHESIS AND PROPERTIES OF O,O-DIALKYL AND O,O-DIARYL- DITHIOPHOSPHATES OF METALS.

- Google Patents. (n.d.). CN102584892A - Method for preparing O, O-diethyl chlorothiophosphate.

- Human Metabolome Database. (2014). Showing metabocard for Diethyldithiophosphate (HMDB0061736).

- Mulla, S. I., et al. (2001). Environmental fate and toxicology of organophosphate pesticides. Journal of the Geological Society of India, 58, 123-137.

Sources

- 1. Diethyl dithiophosphoric acid - Wikipedia [en.wikipedia.org]

- 2. guidechem.com [guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. echemi.com [echemi.com]

- 8. prepchem.com [prepchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. This compound | C4H11O2PS2 | CID 9274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Diethyldithiophosphate (DEDTP) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]

- 13. researchgate.net [researchgate.net]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. O,O'-Diethyl Dithiophosphate | 298-06-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Theoretical studies on O,O-Diethyl dithiophosphate structure

An In-Depth Technical Guide to the Theoretical Studies of O,O-Diethyl dithiophosphate Structure

Executive Summary

This compound (DEDTP) and its anion are fundamental building blocks in coordination chemistry, agrochemicals, and industrial applications.[1][2][3] A profound understanding of their molecular structure, conformational landscape, and electronic properties is paramount for optimizing their function and designing new derivatives. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural and spectroscopic characteristics of DEDTP. By integrating high-level quantum chemical calculations with experimental data, we present a self-validating framework for researchers. This document details the causality behind selecting specific computational models, outlines step-by-step protocols for performing these calculations, and presents the results in a clear, comparative format to bridge the gap between theoretical prediction and experimental reality.

Introduction: The Significance of this compound

This compound, often encountered as its anionic form (C₂H₅O)₂PS₂⁻, is a versatile organophosphorus compound. It serves as a crucial intermediate in the synthesis of pesticides like Terbufos and functions as a bidentate ligand capable of forming stable complexes with a wide range of metals.[1][4] Its salts, such as the sodium, potassium, and ammonium variants, are frequently used as reagents in coordination chemistry and materials science.[5][6] The compound's utility stems from the PS₂ core, which dictates its coordination behavior and reactivity.

Theoretical studies are indispensable for gaining insights that are often difficult to obtain through experimental means alone. Computational chemistry allows for the precise determination of molecular geometries, the exploration of different conformational isomers, the prediction of vibrational spectra (IR and Raman), and the analysis of electronic properties like charge distribution and molecular orbitals.[7] This in-silico approach provides a powerful predictive tool, enabling the rational design of new molecules and the interpretation of complex experimental data.

Molecular Structure and Conformational Analysis

The DEDTP anion possesses significant conformational flexibility due to the rotation around the P-O and O-C bonds. Understanding the potential energy surface and identifying the most stable conformers are critical for predicting its behavior in different chemical environments.

Theoretical calculations, particularly using Density Functional Theory (DFT), have been employed to optimize the molecular geometry of the DEDTP anion and its associated salts.[7] These studies reveal a tetrahedral arrangement around the central phosphorus atom. The two sulfur atoms and two oxygen atoms bind to the phosphorus, with the ethyl groups extending outwards. The relative orientation of these ethyl groups gives rise to different conformers, such as the trans-trans, gauche-gauche, and gauche-trans forms. Comparing the computed structural parameters with experimental data from single-crystal X-ray diffraction of related compounds, like ammonium O,O'-diethyl dithiophosphate, provides essential validation for the chosen theoretical model.[5]

Below is a diagram illustrating the basic connectivity of the DEDTP anion.

Caption: Basic molecular connectivity of the this compound anion.

Theoretical and Computational Methodologies: A Scientist's Guide

The accuracy of any theoretical study hinges on the judicious selection of the computational method and basis set. This choice is not arbitrary; it is a balance between computational cost and the desired accuracy for the properties being investigated.

The Pillars of Quantum Calculation: HF and DFT

-

Hartree-Fock (HF) Theory: This is a foundational ab initio method that solves the Schrödinger equation for a multi-electron system by approximating the instantaneous electron-electron repulsion with an average effect.[8] While computationally efficient, its neglect of dynamic electron correlation can limit its accuracy, particularly for vibrational frequencies.[9]

-

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and efficiency.[8] It accounts for electron correlation by calculating the energy as a functional of the electron density. The choice of the exchange-correlation (XC) functional is critical to the performance of DFT.[10]

-

Common Functionals: For molecules like DEDTP, hybrid functionals such as B3LYP and PBE0 are widely used and have been shown to provide reliable geometric and vibrational data.[11][12] Functionals like M06-2X can also offer high accuracy.[11][13] The choice of functional directly impacts the prediction of molecular properties, making it a key variable in the computational setup.

-

Basis Sets: The Language of Electrons